molecular formula C26H22F2N4O3S2 B2456909 2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide CAS No. 1190016-78-4

2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2456909
CAS No.: 1190016-78-4
M. Wt: 540.6
InChI Key: YGVFDRGHAHWHLW-UHFFFAOYSA-N
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Description

2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core, substituted with various functional groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrido[4’,3’4,5]thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.

    Introduction of the Acetyl and Oxo Groups: This is achieved through acetylation and oxidation reactions using reagents such as acetic anhydride and oxidizing agents.

    Substitution with p-Tolyl Group:

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound.

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and thioether groups.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines and thiols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

    Hydrolysis Products: Carboxylic acids and amines.

Scientific Research Applications

2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Biological Research: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The exact mechanism of action of 2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure suggests it may inhibit certain enzymes or interfere with protein-protein interactions, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2-alkyl thio-substituted 4-oxo-3-p-tolyl-3,4,5,6-tetrahydrospiros-(Benzo[h]quinazoline-5,1′-cycloalkanes): These compounds share a similar core structure and functional groups.

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar thieno[2,3-d]pyrimidine cores but different substituents.

Uniqueness

2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide is unique due to its specific combination of functional groups and the presence of the difluorophenylacetamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F2N4O3S2/c1-14-3-6-17(7-4-14)32-25(35)23-18-9-10-31(15(2)33)12-21(18)37-24(23)30-26(32)36-13-22(34)29-20-8-5-16(27)11-19(20)28/h3-8,11H,9-10,12-13H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVFDRGHAHWHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=C(C=C(C=C4)F)F)SC5=C3CCN(C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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